molecular formula C7H9Br2N3O B7977767 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide

2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide

Cat. No.: B7977767
M. Wt: 310.97 g/mol
InChI Key: VFEKJTHRYNWBNO-UHFFFAOYSA-N
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Description

2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide is a brominated pyrazole derivative featuring an ethylacetamide side chain. Pyrazole-based compounds are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to modulate biological targets.

Properties

IUPAC Name

2-(3,5-dibromopyrazol-1-yl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br2N3O/c1-2-10-7(13)4-12-6(9)3-5(8)11-12/h3H,2,4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEKJTHRYNWBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide typically involves the bromination of a pyrazole derivative followed by the introduction of the ethylacetamide group. One common method involves the reaction of 3,5-dibromopyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives.

Scientific Research Applications

2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms on the pyrazole ring can form halogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. Additionally, the ethylacetamide group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide and analogous compounds:

Compound Name Core Heterocycle Substituents (Pyrazole/Triazole) Acetamide Group Molecular Weight (g/mol) Melting Point (°C) Biological Relevance
This compound Pyrazole 3,5-Dibromo N-Ethyl ~326* Not reported Hypothesized CNS activity (inferred from ethylacetamide moiety)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole 5-Chloro, 4-cyano, aryl N-Phenyl 403.1 133–135 Antimicrobial potential (implied by structural class)
Zaleplon (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide) Pyrazolopyrimidine 3-Cyano, pyrimidine fusion N-Ethyl 305.3 Not reported Approved hypnotic (insomnia treatment)
2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide Triazole 3,5-Dibromo N-Isopropyl 325.99 Not reported Intermediate for agrochemicals/pharmaceuticals

*Calculated based on molecular formula.

Key Observations :

  • Substituents: Bromine atoms in the target compound may confer greater lipophilicity and steric bulk than chloro or cyano groups in analogs like 3a–3p, affecting solubility and membrane permeability .
  • Acetamide Side Chain : The ethyl group in the target compound and Zaleplon contrasts with the isopropyl group in the triazole analog, influencing metabolic stability and target affinity .

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